![molecular formula C9H4F2O2 B1454116 3-(2,4-Difluorophenyl)prop-2-ynoic acid CAS No. 873075-53-7](/img/structure/B1454116.png)
3-(2,4-Difluorophenyl)prop-2-ynoic acid
Overview
Description
3-(2,4-Difluorophenyl)prop-2-ynoic acid, also known as DFPA, is a chemical compound that belongs to the class of phenylpropanoids. It has a molecular weight of 182.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,4-difluorophenyl)-2-propynoic acid . The InChI code is 1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) . This indicates that the compound has 9 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-(2,4-Difluorophenyl)prop-2-ynoic acid is a powder that is stored at room temperature . The compound has a molecular weight of 182.13 .Scientific Research Applications
Enzyme Inhibition Studies
Finally, 3-(2,4-Difluorophenyl)prop-2-ynoic acid is used in enzyme inhibition studies. It can serve as a lead compound for the design of inhibitors targeting enzymes involved in disease pathways, contributing to the discovery of new therapeutic agents.
Each of these applications leverages the unique chemical structure of 3-(2,4-Difluorophenyl)prop-2-ynoic acid to explore innovative solutions across various fields of scientific research. The compound’s versatility underscores its importance in ongoing and future studies .
Safety and Hazards
The safety data sheet (SDS) for 3-(2,4-Difluorophenyl)prop-2-ynoic acid suggests that it should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-(2,4-difluorophenyl)prop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMONCKOWKICGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278816 | |
Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)prop-2-ynoic acid | |
CAS RN |
873075-53-7 | |
Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873075-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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